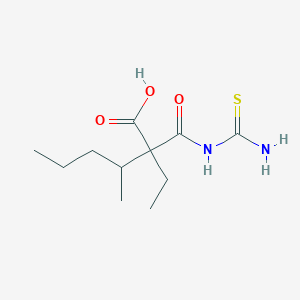

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid

Übersicht

Beschreibung

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid is an organic compound with a complex structure that includes both carbamothioyl and carbamoyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-ethyl-3-methylhexanoic acid with thiocarbamoyl chloride under controlled conditions to introduce the carbamothioyl group. This is followed by further reactions to introduce the carbamoyl group, often involving the use of amines and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or the carbamoyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Reference Standard in Pharmaceuticals :

- Biological Activity Studies :

- Potential Anticancer Properties :

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Current Microbiology and Applied Sciences examined the antimicrobial efficacy of related compounds. The findings suggested that structural modifications significantly enhanced their potency against gram-positive bacteria, indicating a potential application for 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid in developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells. These findings support the hypothesis that this compound could be developed into an anticancer agent through further research into its structural activity relationships .

Summary of Biological Activities

Wirkmechanismus

The mechanism by which 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The carbamothioyl and carbamoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Carbamoylcarbamoyl)-2-ethyl-3-methylhexanoic acid: Similar structure but lacks the thiocarbamoyl group.

2-(Carbamothioylcarbamoyl)-2-methylhexanoic acid: Similar structure but with a different alkyl group.

Uniqueness

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.

Biologische Aktivität

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid (CAS Number: 155906133) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O₂S. It features a carbamothioyl group that may contribute to its biological activity by influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets, including enzymes and receptors involved in metabolic processes. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and cellular signaling.

- Modulation of Cellular Signaling : The presence of the carbamothioyl group may allow the compound to interact with signaling pathways, influencing gene expression and cellular responses.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key effects:

- Antioxidant Properties : The compound exhibits potential antioxidant activity, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : Initial findings indicate that it may reduce inflammation markers in vitro, suggesting a possible role in managing inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Some studies have shown that this compound can induce cytotoxic effects in specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cytotoxic Effects : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity (see Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

- Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging capacity showed that the compound exhibited a significant reduction in radical levels compared to control groups, suggesting strong antioxidant potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : The compound is likely absorbed through gastrointestinal routes when administered orally.

- Distribution : It may distribute widely due to its lipophilic nature, potentially accumulating in fatty tissues.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are expected to play a significant role in the biotransformation of this compound.

- Excretion : Renal excretion appears to be a primary route for elimination.

Eigenschaften

IUPAC Name |

2-(carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVFIUBAYXMQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CC)(C(=O)NC(=S)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93227-84-0 | |

| Record name | 2-(((Aminothioxomethyl)amino)carbonyl)-2-ethyl-3-methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093227840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((AMINOTHIOXOMETHYL)AMINO)CARBONYL)-2-ETHYL-3-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LH7MMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.